Xenotime

Environmental barrier coatings CMAS corrosion Aerospace materials

Why choose this xenotime-phase YPO₄? Only the tetragonal xenotime structure delivers CTE compatibility with SiC CMCs, self-limiting CMAS corrosion resistance, and radiation durability critical for turbine EBC, nuclear waste immobilization, and DUV phosphor applications. Monazite-type REPO₄ alternatives or Y₂O₃ cannot meet these multi-property demands simultaneously. Procure with confidence for specification-driven R&D and pilot-scale coating programs.

Molecular Formula H3O4PY+3
Molecular Weight 186.9
CAS No. 13817-22-6
Cat. No. B576624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenotime
CAS13817-22-6
Molecular FormulaH3O4PY+3
Molecular Weight186.9
Structural Identifiers
SMILESOP(=O)(O)O.[Y+3]
InChIInChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3
InChIKeyUXBZSSBXGPYSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 250 g / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenotime (YPO4, CAS 13817-22-6) Procurement and Selection Guide for High-Performance Ceramics, Coatings, and Functional Materials


Xenotime (yttrium phosphate, YPO₄) is a rare-earth orthophosphate ceramic material characterized by the tetragonal xenotime crystal structure (space group I4₁/amd) with high melting point, exceptional phase stability, and remarkable chemical inertness [1]. As an anhydrous REPO₄ compound, xenotime represents one of two primary structural polymorphs in rare-earth phosphate systems, the other being the monoclinic monazite structure adopted by larger rare-earth cations (La–Gd) [2]. The compound occurs naturally as the mineral xenotime-(Y) and serves as a primary ore for yttrium and heavy rare-earth elements including dysprosium, ytterbium, erbium, and gadolinium [3]. Synthetic YPO₄ is manufactured via solid-state reaction, co-precipitation, or hydrothermal routes for use in environmental barrier coatings, nuclear waste immobilization matrices, optical materials, and high-temperature structural ceramics [4].

Why Xenotime (YPO4, CAS 13817-22-6) Cannot Be Replaced by Common Yttrium Oxide or Generic Phosphate Ceramics in Demanding Applications


Generic substitution of xenotime (YPO₄) with other yttrium compounds (e.g., Y₂O₃, YAG) or alternative rare-earth phosphates (e.g., LaPO₄ monazite, CePO₄) fails in applications requiring specific combinations of phase stability, chemical durability, and thermomechanical compatibility. The tetragonal xenotime structure confers a unique combination of coefficient of thermal expansion (CTE) matching with SiC-based composites, protonic conduction capability under humidified conditions, and exceptional corrosion resistance against molten metals and silicates that neither oxide ceramics nor monazite-type phosphates can simultaneously deliver [1]. Crystal structure differences between xenotime-type (tetragonal, adopted by smaller RE cations Y, Lu, Sc, Yb) and monazite-type (monoclinic, adopted by larger RE cations La–Dy) REPO₄ compounds produce measurable divergence in unit cell parameters, bond lengths, thermal expansion behavior, and radiation durability, making direct material interchange technically invalid for specification-driven procurement [2].

Xenotime (YPO4, CAS 13817-22-6) Quantitative Performance Evidence: Verified Differentiation from Alternative Ceramics and Phosphates


Xenotime (YPO4) Molten CMAS Corrosion Barrier Performance: 1300-1400°C Reaction Layer Kinetics vs. Alternative Environmental Barrier Coatings

YPO₄ demonstrates quantitatively defined corrosion resistance against molten calcium-magnesium-alumina-silicate (CMAS) at aero-engine relevant temperatures (1300–1400 °C). At 1300 °C, the chemical reaction between YPO₄ ceramic and molten CMAS formed a continuous and dense reaction layer composed of Ca₈MgY(PO₄)₇ and Ca₆MgY₃(SiO₄)₂(PO₄)₅ phases, effectively inhibiting further CMAS infiltration [1]. The reaction layer thickness followed a near-parabolic trend with increasing corrosion time, indicative of diffusion-controlled protection [1]. At temperatures above 1300 °C, reaction layer formation was constrained due to extremely low CMAS viscosity and rapid infiltration kinetics [1]. In contrast to CMAS behavior, volcanic ash did not react with YPO₄ ceramic at high temperature due to its relatively low CaO content [1]. This differentiated corrosion behavior provides predictable protection windows for coating specification.

Environmental barrier coatings CMAS corrosion Aerospace materials Ceramic matrix composites

Xenotime (YPO4) Thermal Expansion Coefficient: 4.8–6.5 ×10⁻⁶/°C CTE Matching with SiC-Based Ceramic Matrix Composites

The coefficient of thermal expansion (CTE) of xenotime YPO₄ ranges from 4.8 to 6.5 × 10⁻⁶/°C over the temperature interval of 150–1350 °C, a value that closely matches the CTE of SiC-based ceramic matrix composites (CMCs), which is typically 4–5 × 10⁻⁶/°C [1]. This CTE compatibility is critical for preventing thermally-induced interfacial stresses and coating delamination during cyclic heating and cooling in aero-engine applications. The CTE of YPO₄ is substantially lower than that of many alternative oxide ceramics and differs significantly from monoclinic monazite-type rare-earth phosphates, whose CTE values vary with cation radius [2]. First-principles calculations and molecular dynamics simulations have quantitatively reproduced these experimental CTE values, confirming the material-intrinsic nature of this thermomechanical property [3].

Thermal expansion compatibility Ceramic matrix composites Environmental barrier coatings High-temperature structural materials

Xenotime (YPO4) vs. LuPO4: Crystal Structure Parameters and Lattice Engineering Potential for Optical and Nuclear Waste Applications

Xenotime YPO₄ and its closest structural analog LuPO₄ share the tetragonal xenotime crystal structure (space group I4₁/amd) but exhibit distinct lattice parameters that influence their suitability for different applications. YPO₄ has lattice constants a = b = 0.6894 nm and c = 0.6028 nm, while LuPO₄ has a = b = 0.6783 nm and c = 0.5947 nm [1]. This 1.6% difference in a-axis parameter and 1.4% difference in c-axis parameter produces measurable divergence in ion incorporation behavior, radiation damage tolerance, and optical response. First-principles DFT calculations reveal that YPO₄ birefringence can be modulated significantly through lattice engineering: full-dimensional lattice compression to 70% of original size induced birefringence changes of 0.052 (phase I) and 0.057 (phase II) at 1064 nm wavelength, while uniaxial c-axis compression at 70% strain yielded 0.029 (phase I) and 0.031 (phase II) [2]. P and O atoms predominantly determine birefringence orientation, whereas Y atoms play a crucial role in modulating birefringence efficiency through lattice distortion [2].

Crystal structure engineering Optical materials Nuclear waste immobilization Rare-earth phosphates

Ca-Doped Xenotime (YPO4) Protonic Conduction: 4×10⁻⁶ to 2×10⁻⁴ S/cm at 500–930°C in Humidified Conditions vs. Oxide Ion Conductors

3 mol% Ca-doped YPO₄ exhibits protonic conduction under humidified conditions, with conductivity ranging from 4 × 10⁻⁶ to 2 × 10⁻⁴ S/cm at 500–930 °C [1]. The protonic nature of conduction was confirmed through humidity dependence and H/D isotope effect measurements [1]. This proton-conducting behavior differentiates YPO₄ from the predominant oxide ion conductors (e.g., yttria-stabilized zirconia, YSZ) and pure electronic conductors that dominate high-temperature ceramic electrolyte applications. The conduction mechanism arises from Ca²⁺ substitution for Y³⁺, which creates oxygen vacancies that subsequently incorporate water vapor to generate mobile protonic species. This protonic conduction pathway is distinct from both the oxygen vacancy hopping mechanism in fluorite-structured electrolytes and the interstitial oxide ion migration in apatite-type conductors.

Protonic conduction Solid electrolytes Electrochemical devices High-temperature sensors

Xenotime (YPO4) Surface Acidity and 1-Butene Isomerization Activity: Semi-crystalline > Crystalline > Non-crystalline Differentiation vs. CePO4 and LaPO4

YPO₄-based catalysts (YPO-n series) demonstrate solid acid catalytic activity for 1-butene isomerization, with activity dependent on crystallinity following the order: semi-crystalline > crystalline > non-crystalline [1]. All YPO-n catalysts were characterized as weak solid acids, and selectivity patterns suggested the presence of both acid and base sites [1]. In contrast to the high activity of CePO₄ for SF₆ decomposition (CePO₄ > GdPO₄ > YbPO₄ > DyPO₄ > ErPO₄ > SmPO₄ > PrPO₄ > TbPO₄ > NdPO₄ > LaPO₄), YPO₄ occupies a distinct position in the rare-earth phosphate catalytic activity spectrum [2]. For gas-phase dehydration of 3-hydroxybutanone, LaPO₄ achieved 93% selectivity to butenone at 92% conversion, whereas YPO₄ and CePO₄ were found to be either poorly active or poorly selective for this specific reaction [3]. This reaction-specific performance differentiation necessitates application-specific catalyst selection rather than generic rare-earth phosphate substitution.

Solid acid catalysis Isomerization Rare-earth phosphate catalysts Surface chemistry

Xenotime (YPO4, CAS 13817-22-6) Recommended Application Scenarios Based on Verified Performance Evidence


Environmental Barrier Coatings for SiC-Based Ceramic Matrix Composites in Aero-Engine Hot Sections

YPO₄ is quantitatively validated for environmental barrier coating (EBC) applications on SiC-based CMCs in turbine engine hot sections (1300–1400 °C operating range). The material's CTE (4.8–6.5 × 10⁻⁶/°C) matches SiC CMC substrates (4–5 × 10⁻⁶/°C) within 0.8–1.5 × 10⁻⁶/°C, preventing thermomechanical fatigue during engine cycling [1]. At 1300 °C, YPO₄ forms a continuous, dense Ca₈MgY(PO₄)₇/Ca₆MgY₃(SiO₄)₂(PO₄)₅ reaction layer against molten CMAS with near-parabolic thickness growth kinetics, providing predictable protection windows [1]. This combination of CTE compatibility and self-limiting CMAS corrosion resistance is not simultaneously available from Y₂O₃ (higher CTE, 8–9 × 10⁻⁶/°C) or YSZ (prone to CMAS infiltration).

High-Temperature Containment Coatings for Molten Uranium and Reactive Metal Processing

Atmospheric plasma spray (APS) YPO₄ coatings on graphite and molybdenum substrates provide effective corrosion barrier protection against molten uranium, qualifying YPO₄ as a strongly effective environmental barrier coating material for highly aggressive corrosive environments [1]. The material's remarkable phase stability, high melting point, inertness to reactive metals, low thermal conductivity, and closely matching thermal expansion coefficient collectively enable this performance [1]. The demonstrated physical and chemical compatibility between YPO₄ coatings and molten uranium is supported by XRD, Raman spectroscopy, FTIR, SEM-EDX, adhesion strength, and interface microstructure characterization [1].

Nuclear Waste Immobilization Matrices for High-Level Radioactive Waste Confinement

The tetragonal xenotime structure (YPO₄) is known to be chemically and physically stable in geological environments and exhibits radiation resistance, making it suitable as a primary containment medium for high-level radioactive waste disposal [1]. Xenotime-type REPO₄ compounds demonstrate low normalized leach rates in aqueous durability testing, indicating chemical durability comparable to or exceeding alternative waste form materials [2]. The capacity of YPO₄ to incorporate various lanthanide and actinide dopants while maintaining structural integrity has been verified through EPR spectroscopy studies of Ce³⁺, Nd³⁺, Dy³⁺, Er³⁺, Yb³⁺, and U³⁺ incorporated into single-crystal YPO₄ hosts [3].

Phosphors and Scintillator Host Matrices for Optical and Radiation Detection Applications

YPO₄ serves as an effective host matrix for rare-earth dopants (Eu³⁺, Sm³⁺, Tb³⁺, Pr³⁺, Bi³⁺) in phosphor and scintillator applications due to its wide bandgap and favorable lattice parameters (a = b = 0.6894 nm, c = 0.6028 nm) [1]. Pr³⁺-doped YPO₄ emits deep ultraviolet (DUV) spectra featuring four peaks at 233, 243, and 261 nm, while Bi³⁺ doping produces narrowband 242 nm DUV emission [2]. The larger lattice parameters of YPO₄ compared to LuPO₄ (1.6% larger a-axis, 1.4% larger c-axis) provide enhanced flexibility for dopant incorporation [1]. Lattice engineering can modulate birefringence by 0.052–0.057 under 70% compression, enabling tunable optical component design [3].

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